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Compound of Interest

Compound Name: Citronellyl isobutyrate

Cat. No.: B1585542 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for citronellyl
isobutyrate (CAS No. 97-89-2), a widely used fragrance and flavoring agent. The document

details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR)

characteristics, offering valuable data for quality control, structural elucidation, and research

applications.

Molecular Structure:

IUPAC Name: 3,7-dimethyloct-6-enyl 2-methylpropanoate

Molecular Formula: C₁₄H₂₆O₂[1]

Molecular Weight: 226.36 g/mol
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Figure 1. Chemical Structure of Citronellyl Isobutyrate.

Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of citronellyl isobutyrate typically results in

significant fragmentation. The molecular ion peak (M⁺) at m/z 226 is often of very low

abundance or not observed. The fragmentation pattern is characterized by the loss of the

isobutyryloxy group and subsequent cleavages within the citronellyl moiety.

m/z Relative Intensity (%) Plausible Fragment

41 99.99 [C₃H₅]⁺

43 96.94 [C₃H₇]⁺ or [CH₃CO]⁺

69 85.63 [C₅H₉]⁺

81 87.18 [C₆H₉]⁺

95 72.83 [C₇H₁₁]⁺

Table 1: Key fragments

observed in the Electron

Ionization Mass Spectrum of

Citronellyl Isobutyrate. Data

sourced from PubChem.[1]
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Infrared (IR) Spectroscopy Data
The IR spectrum of citronellyl isobutyrate is consistent with its ester functionality and the

presence of a carbon-carbon double bond. The data presented below is based on a typical

neat sample analysis.

Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~2965 Strong C-H stretch (sp³ aliphatic)

~2870 Medium C-H stretch (sp³ aliphatic)

~1735 Very Strong C=O stretch (ester carbonyl)

~1465 Medium
C-H bend (methylene and

methyl)

~1385 Medium C-H bend (gem-dimethyl)

~1160 Strong C-O stretch (ester linkage)

~830 Weak
=C-H bend (trisubstituted

alkene)

Table 2: Characteristic Infrared

absorption peaks for Citronellyl

Isobutyrate. Note: These are

typical values for this class of

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Disclaimer: The following NMR data are predicted values based on the chemical structure and

standard chemical shift ranges. Experimental values may vary slightly based on solvent and

other conditions.

¹H NMR Spectroscopy Data (Predicted)
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The proton NMR spectrum provides detailed information about the hydrogen environments in

the molecule.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

H-1 (O-CH₂) 4.10 triplet 2H

H-2 1.65 multiplet 2H

H-3 1.95 multiplet 1H

H-4 1.30 multiplet 2H

H-5 2.00 multiplet 2H

H-6 (=CH) 5.10 triplet 1H

H-3' (CH₃) 0.90 doublet 3H

H-7' (CH₃) 1.68 singlet 3H

H-7'' (CH₃) 1.60 singlet 3H

H-2'' (CH) 2.55 multiplet 1H

H-2''' (CH₃) x 2 1.15 doublet 6H

Table 3: Predicted ¹H

NMR spectral data for

Citronellyl Isobutyrate.

¹³C NMR Spectroscopy Data (Predicted)
The carbon-13 NMR spectrum reveals the number of unique carbon environments.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (O-CH₂) 62.5

C-2 35.8

C-3 29.5

C-4 37.0

C-5 25.4

C-6 124.5

C-7 131.5

C-3' (CH₃) 19.5

C-7' (CH₃) 25.7

C-7'' (CH₃) 17.6

C-1'' (C=O) 177.0

C-2'' (CH) 34.1

C-2''' (CH₃) x 2 19.0

Table 4: Predicted ¹³C NMR spectral data for

Citronellyl Isobutyrate.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of citronellyl isobutyrate in 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal

standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Transfer: Filter the solution into a 5 mm NMR tube.
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Acquisition: Place the NMR tube into the spectrometer's probe. Acquire ¹H and ¹³C NMR

spectra at room temperature. For ¹³C NMR, proton decoupling is typically used to simplify the

spectrum.

Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier

transform. Phase the resulting spectrum and perform baseline correction to obtain the final

NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As citronellyl isobutyrate is a liquid, the simplest

method is to prepare a thin film. Place one to two drops of the neat liquid onto the surface of

a salt plate (e.g., NaCl or KBr).

Analysis: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform

film. Mount the plates in the spectrometer's sample holder.

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty salt plates should be recorded first and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of citronellyl isobutyrate (e.g., 1 mg/mL) in a

volatile organic solvent such as hexane or ethyl acetate.

GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC system. A typical

setup might use a non-polar capillary column (e.g., HP-5MS). The oven temperature

program could start at 60°C, hold for 1 minute, then ramp at 5-10°C/min to 280°C. Helium is

commonly used as the carrier gas.

MS Conditions: The column outlet is interfaced with the mass spectrometer. Use Electron

Ionization (EI) at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans

a mass range of m/z 40-300.

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention

time of citronellyl isobutyrate. The mass spectrum corresponding to this peak can then be
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analyzed for its fragmentation pattern.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like citronellyl isobutyrate.
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Caption: General workflow for spectroscopic analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585542#citronellyl-isobutyrate-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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